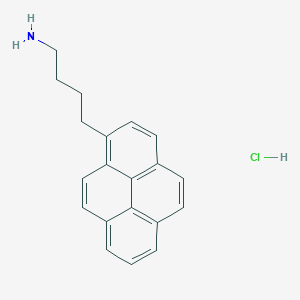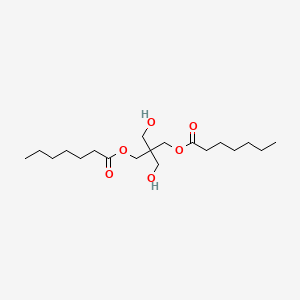
4-Pyren-1-ylbutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyren-1-ylbutan-1-amine;hydrochloride is an organic compound that features a pyrene moiety attached to a butylamine chain, forming a hydrochloride salt. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyren-1-ylbutan-1-amine;hydrochloride typically involves a multi-step process:
Preparation of 4-(1-Pyrenyl)butyric acid: This step involves the reaction of pyrene with butyric acid under specific conditions to form 4-(1-Pyrenyl)butyric acid.
Formation of 4-(1-Pyrenyl)butyric amide: The acid is then converted to its corresponding amide using oxalyl chloride and ammonia.
Reduction to 4-(1-Pyrenyl)butyl amine: The amide is reduced using a borane-methyl sulfide complex to yield 4-(1-Pyrenyl)butyl amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyren-1-ylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
4-Pyren-1-ylbutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Industry: Utilized in the development of fluorescent materials and sensors
Mecanismo De Acción
The mechanism of action of 4-Pyren-1-ylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various biomolecules, allowing for the visualization and study of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride
- 4-(1-Pyrenyl)butyric acid
- 4-(1-Pyrenyl)butyl amine
Uniqueness
4-Pyren-1-ylbutan-1-amine;hydrochloride is unique due to its specific structure, which combines a pyrene moiety with a butylamine chain. This structure imparts distinct fluorescent properties, making it particularly useful in applications requiring fluorescence .
Propiedades
Número CAS |
71942-37-5 |
|---|---|
Fórmula molecular |
C20H20ClN |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
4-pyren-1-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H19N.ClH/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16;/h3,5-12H,1-2,4,13,21H2;1H |
Clave InChI |
ACHWTJVYVUOQCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)






![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)




